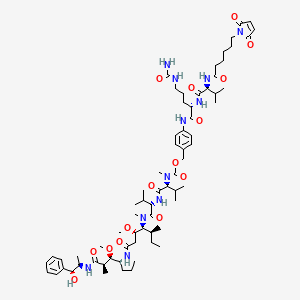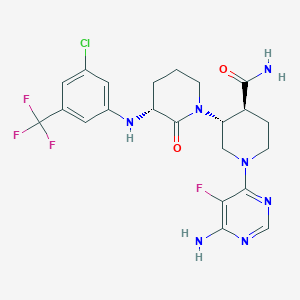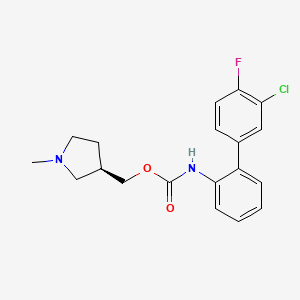
(e)-2-(4-Ethoxyphenylamino)-n'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VU0029767 is a useful building block in the synthesis of various pharmaceuticals.
VU0029767 is a selective, novel M1 positive allosteric modulator. M1 is a member of the muscarinic acetylcholine family of GPCRs (mAChRs). VU0029767 increases both potency and efficacy of acetylcholine (ACh) at M1.
Applications De Recherche Scientifique
Neuropharmacology
VU0029767: is a selective, positive allosteric modulator at the muscarinic M1 acetylcholine receptor . This receptor plays a crucial role in cognitive function, and modulation of this receptor can be beneficial for treating disorders such as Alzheimer’s disease. By enhancing the receptor’s response to acetylcholine, VU0029767 could improve memory and learning in patients with cognitive impairments.
Drug Development
The compound’s ability to shift the concentration-dependent response to acetylcholine without competing at the ACh binding site makes it a valuable tool for drug development . It can be used to study the pharmacodynamics of new drugs targeting the muscarinic receptors, which are implicated in a variety of physiological processes.
Psychiatric Research
VU0029767 potentiates the effects of allosteric agonist TBPB . This suggests potential applications in psychiatric research, particularly in understanding the mechanisms underlying mental health conditions that involve cholinergic systems, such as depression and schizophrenia.
Propriétés
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJGCUSLSJMMD-YDZHTSKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethoxyphenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide | |
CAS RN |
326001-01-8 |
Source


|
| Record name | 326001-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does VU0029767 interact with the M1 muscarinic receptor and what are the downstream effects of this interaction?
A1: VU0029767 acts as a positive allosteric modulator (PAM) of the M1 mAChR. [] This means it binds to a site distinct from the acetylcholine (ACh) binding site and enhances the receptor's response to ACh. [] The research indicates that VU0029767 increases the affinity of M1 for ACh, leading to a leftward shift in the ACh concentration-response curve. [] This enhanced signaling through M1, upon binding of ACh, can then activate downstream pathways such as phosphoinositide hydrolysis and phospholipase D. [] Interestingly, VU0029767 demonstrates a distinct profile in its ability to potentiate these pathways compared to another M1 PAM, cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]-dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (VU0090157), suggesting potential for selective modulation of M1 signaling. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)


